molecular formula C11H8BrN B1272039 2-Bromo-3-phenylpyridine CAS No. 32864-29-2

2-Bromo-3-phenylpyridine

Cat. No. B1272039
CAS RN: 32864-29-2
M. Wt: 234.09 g/mol
InChI Key: BCKWPWFSMVGPRC-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylpyridine is a chemical compound with the molecular formula C11H8BrN and a molecular weight of 234.1 . It is a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of 2-Bromo-3-phenylpyridine has been reported in various studies. For instance, an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-phenylpyridine has been analyzed in several studies . The InChI code for this compound is 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3-phenylpyridine have been studied in various contexts. For example, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors .


Physical And Chemical Properties Analysis

2-Bromo-3-phenylpyridine has a molecular weight of 234.1 . It is a colorless to yellow liquid or semi-solid or solid . The density of this compound is 1.4±0.1 g/cm3 .

Scientific Research Applications

Insecticidal Activity

2-Bromo-3-phenylpyridine: derivatives have been synthesized and evaluated for their insecticidal properties. These compounds have shown high biological activity against various pests, such as Mythimna separata and Aphis craccivora . The presence of the phenylpyridine moiety is crucial for the insecticidal activity, making these derivatives potential candidates for new pesticide development.

Organic Synthesis

In the field of organic synthesis, 2-Bromo-3-phenylpyridine serves as a versatile intermediate. It undergoes Pd(II) catalyzed regioselective ortho arylation , enabling the construction of complex organic molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Material Science

The aromatic heterocyclic structure of 2-Bromo-3-phenylpyridine makes it suitable for the development of functional materials. It can be used in creating organic electronics or sensors due to its electronic properties. The compound’s ability to participate in various chemical reactions allows for the customization of materials for specific applications.

Drug Synthesis

2-Bromo-3-phenylpyridine: plays a role in the synthesis of drug molecules, particularly as a precursor in the construction of p38α mitogen-activated protein kinase inhibitors . These inhibitors are important in the treatment of diseases like rheumatoid arthritis and psoriasis, as well as neurodegenerative diseases.

Catalysis

In catalysis, 2-Bromo-3-phenylpyridine is used in C-H bond activation processes . It is involved in the formation of new carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds. The compound’s reactivity makes it a valuable tool in the development of catalytic methods.

Heterocyclic Chemistry

As a building block in heterocyclic chemistry, 2-Bromo-3-phenylpyridine contributes to the synthesis of various nitrogen-containing heterocycles . These heterocycles are significant in medicinal chemistry, serving as the core structure for many biologically active molecules.

Safety And Hazards

The safety information for 2-Bromo-3-phenylpyridine includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to be stored sealed in a dry room at room temperature .

properties

IUPAC Name

2-bromo-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKWPWFSMVGPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376466
Record name 2-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenylpyridine

CAS RN

32864-29-2
Record name 2-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-bromo-3-phenylpyridine react in a strong basic environment like potassium amide in liquid ammonia? Does it lead to the formation of 2,6-diamino-3-phenylpyridine?

A1: While the research doesn't directly study the reactivity of 2-bromo-3-phenylpyridine, it offers valuable insights based on related compounds. The paper indicates that neither 2-amino-6-bromo-3-phenylpyridine nor 6-amino-2-bromo-3-phenylpyridine act as intermediates in forming the 2,6-diamino derivative []. Instead, these bromo compounds, under similar basic conditions, transform into 1,3-dicyano-1-phenylpropene []. Therefore, it is unlikely that 2-bromo-3-phenylpyridine would directly yield 2,6-diamino-3-phenylpyridine under these conditions. Further research focusing specifically on 2-bromo-3-phenylpyridine would be needed to confirm this.

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